![molecular formula C17H19N3O4S B5589822 2-[(2R)-2-hydroxypropanoyl]-N-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5589822.png)
2-[(2R)-2-hydroxypropanoyl]-N-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide
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Description
This compound belongs to a class of chemicals known for their significant biological activities. The tetrahydroisoquinoline core is a key structural feature in various pharmacologically active compounds.
Synthesis Analysis
Tetrahydroisoquinoline derivatives, including those with sulfonamide groups, are synthesized via various methods. For example, Grunewald et al. (2005) describe the synthesis of similar compounds, 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, which display high potency and selectivity in their target interactions (Grunewald, Romero, & Criscione, 2005).
Molecular Structure Analysis
The molecular structure of similar sulfonamide-based compounds has been extensively studied. For instance, Grunewald et al. (2006) discuss the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines to the active site of phenylethanolamine N-methyltransferase, revealing insights into the molecular interactions and structure-function relationships of these compounds (Grunewald et al., 2006).
Safety and Hazards
Future Directions
The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. This could include studies to optimize its synthesis, detailed characterization of its physical and chemical properties, and screening for biological activity .
properties
IUPAC Name |
2-[(2R)-2-hydroxypropanoyl]-N-pyridin-3-yl-3,4-dihydro-1H-isoquinoline-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-12(21)17(22)20-8-6-13-4-5-16(9-14(13)11-20)25(23,24)19-15-3-2-7-18-10-15/h2-5,7,9-10,12,19,21H,6,8,11H2,1H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSAHGOJMUDCMW-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C(C1)C=C(C=C2)S(=O)(=O)NC3=CN=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N1CCC2=C(C1)C=C(C=C2)S(=O)(=O)NC3=CN=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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